4-Amino-6-chloropyridazine-3-carboxamide
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Overview
Description
4-Amino-6-chloro-3-Pyridazinecarboxamide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-chloro-3-Pyridazinecarboxamide typically involves the chlorination of 4-amino-3-pyridazinecarboxamide. The reaction is carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents under reflux conditions. The reaction yields 4-amino-6-chloro-3-Pyridazinecarboxamide as the primary product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: 4-Amino-6-chloro-3-Pyridazinecarboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
4-Amino-6-chloro-3-Pyridazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-6-chloro-3-Pyridazinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes in microbes and cancer cells.
Comparison with Similar Compounds
4-Amino-3-pyridazinecarboxamide: Lacks the chlorine atom, resulting in different reactivity and biological activity.
6-Chloro-3-pyridazinecarboxamide: Lacks the amino group, affecting its chemical properties and applications.
Uniqueness: 4-Amino-6-chloro-3-Pyridazinecarboxamide is unique due to the presence of both the amino and chloro substituents, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C5H5ClN4O |
---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
4-amino-6-chloropyridazine-3-carboxamide |
InChI |
InChI=1S/C5H5ClN4O/c6-3-1-2(7)4(5(8)11)10-9-3/h1H,(H2,7,9)(H2,8,11) |
InChI Key |
CPVIKIHXYDYHKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)C(=O)N)N |
Origin of Product |
United States |
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